molecular formula C9H17ClN2O B13891346 (S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride

(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride

Cat. No.: B13891346
M. Wt: 204.70 g/mol
InChI Key: JAEIACJJXQHUFQ-QRPNPIFTSA-N
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Description

(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride is a chemical compound that features a piperidine ring substituted with an amino group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through cyclopropanation reactions, which may involve reagents like diazomethane or cyclopropyl halides.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride involves its interaction with specific molecular targets. The amino group and piperidine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminopiperidine: A simpler analog without the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidine ring.

    (S)-1-Cyclopropylpiperidine: Similar structure but without the amino group.

Uniqueness

(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino group and the cyclopropyl group in the piperidine ring enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

[(3S)-3-aminopiperidin-1-yl]-cyclopropylmethanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c10-8-2-1-5-11(6-8)9(12)7-3-4-7;/h7-8H,1-6,10H2;1H/t8-;/m0./s1

InChI Key

JAEIACJJXQHUFQ-QRPNPIFTSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C2CC2)N.Cl

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)N.Cl

Origin of Product

United States

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